molecular formula C10H9ClO B13986434 Benzofuran, 6-chloro-2,3-dimethyl- CAS No. 27044-66-2

Benzofuran, 6-chloro-2,3-dimethyl-

Cat. No.: B13986434
CAS No.: 27044-66-2
M. Wt: 180.63 g/mol
InChI Key: OVZZAHVQZBSYCW-UHFFFAOYSA-N
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Description

Benzofuran, 6-chloro-2,3-dimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. This compound is characterized by the presence of chlorine and two methyl groups at the 6, 2, and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. For 6-chloro-2,3-dimethylbenzofuran, a common synthetic route includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using transition-metal catalysis. These methods are designed to maximize yield and minimize side reactions, making them suitable for the production of complex benzofuran compounds .

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 6-chloro-2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2,3-dione, while reduction can yield 2,3-dihydrobenzofuran .

Scientific Research Applications

Benzofuran, 6-chloro-2,3-dimethyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran, 6-chloro-2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methyl groups enhances its reactivity and biological activity compared to other benzofuran derivatives .

Properties

CAS No.

27044-66-2

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

6-chloro-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,1-2H3

InChI Key

OVZZAHVQZBSYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Cl)C

Origin of Product

United States

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